molecular formula C14H8N2O4 B2946287 2-(3-Formylphenoxy)-5-nitrobenzonitrile CAS No. 1287011-17-9

2-(3-Formylphenoxy)-5-nitrobenzonitrile

Cat. No. B2946287
CAS RN: 1287011-17-9
M. Wt: 268.228
InChI Key: YALPTOBJBTWXOU-UHFFFAOYSA-N
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Description

2-(3-Formylphenoxy)-5-nitrobenzonitrile, also known as FNBN, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. FNBN has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.

Advantages and Limitations for Lab Experiments

2-(3-Formylphenoxy)-5-nitrobenzonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has unique fluorescent properties that make it useful for the detection of DNA and RNA. However, one limitation of this compound is that it is not water-soluble, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-(3-Formylphenoxy)-5-nitrobenzonitrile in scientific research. One potential application is the use of this compound as a fluorescent probe for the detection of specific RNA sequences. Additionally, this compound may be useful in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

2-(3-Formylphenoxy)-5-nitrobenzonitrile can be synthesized using various methods, including the reaction of 2,5-dichloronitrobenzene with 3-hydroxybenzaldehyde in the presence of potassium carbonate and dimethylformamide (DMF). This reaction results in the formation of this compound as a yellow crystalline powder with a yield of approximately 70%.

Scientific Research Applications

2-(3-Formylphenoxy)-5-nitrobenzonitrile has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA and RNA. This compound has also been used to study the binding properties of small molecules to proteins and enzymes. Additionally, this compound has been used as a precursor for the synthesis of various biologically active compounds.

properties

IUPAC Name

2-(3-formylphenoxy)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c15-8-11-7-12(16(18)19)4-5-14(11)20-13-3-1-2-10(6-13)9-17/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALPTOBJBTWXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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